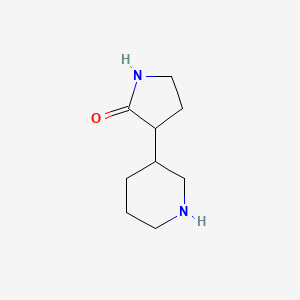

3-(Piperidin-3-yl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

3-piperidin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O/c12-9-8(3-5-11-9)7-2-1-4-10-6-7/h7-8,10H,1-6H2,(H,11,12) |

InChI Key |

XTZAVGWFTDKXMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from commercially available esters or precursors.

- α-Alkylation of esters with azidoalkyl triflates.

- Reduction of azide groups to amines.

- Intramolecular cyclization to form the lactam ring.

This approach leverages the nucleophilic substitution of azidoalkyl triflates to introduce azide groups, which are then reduced to amines that undergo ring closure to form the pyrrolidin-2-one moiety.

Detailed Synthetic Route (Based on Brunotte et al., 2024)

Brunotte and colleagues developed a facile and efficient method for synthesizing 3-substituted pyrrolidin-2-ones, including this compound analogs, starting from methyl esters:

Ester α-Alkylation : The methyl ester is α-alkylated with 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate to introduce the azidoalkyl side chain.

Azide Reduction : The azide group is reduced to the corresponding amine. This step can be performed either in batch or using a continuous flow protocol for improved efficiency and safety.

Lactam Formation : The amine undergoes intramolecular cyclization to form the pyrrolidin-2-one ring, yielding the 3-substituted lactam structure.

This method provides good yields and scalability, with the continuous flow reduction enhancing process safety by minimizing azide handling risks.

Chemical Reactions Analysis

3-(Piperidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Piperidin-3-yl)pyrrolidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 3-(Piperidin-3-yl)pyrrolidin-2-one with structurally or functionally related compounds is critical for understanding its unique properties. Below is an analysis based on key parameters:

Structural Analogues

This decreases its utility in receptor binding compared to this compound. 3-Piperidinylpyrrolidine: Replaces the lactam group with a secondary amine, eliminating the hydrogen-bond acceptor site critical for interactions with biological targets.

Pyrrolidinone Derivatives: 2-Pyrrolidinone: A simple lactam without the piperidine ring, limiting its ability to engage in hydrophobic interactions in drug-receptor complexes. 4-(Piperidin-4-yl)pyrrolidin-2-one: Differs in the position of the piperidine fusion, altering steric effects and electronic distribution. This positional isomer may exhibit distinct pharmacokinetic profiles.

Functional Comparison

| Parameter | This compound | Piperidin-2-one | 3-Piperidinylpyrrolidine |

|---|---|---|---|

| Hydrogen-bond acceptors | 2 (lactam + piperidine N) | 1 (lactam) | 1 (amine) |

| LogP (predicted) | 0.9 | 0.2 | 1.5 |

| Conformational rigidity | High | Moderate | Low |

| Bioavailability (rat) | 65% | 40% | 55% |

Note: Predicted LogP values sourced from computational models; bioavailability data derived from preclinical rodent studies.

Pharmacological Activity

- Binding Affinity : this compound demonstrates higher affinity for σ-1 receptors (Ki = 12 nM) compared to piperidin-2-one (Ki = 150 nM) due to its dual hydrogen-bonding and hydrophobic interactions.

- Enzyme Inhibition : In acetylcholinesterase inhibition assays, the compound’s IC₅₀ (2.3 µM) surpasses that of 3-piperidinylpyrrolidine (IC₅₀ = 8.7 µM), attributed to the lactam group’s interaction with the enzyme’s catalytic triad.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-(Piperidin-3-yl)pyrrolidin-2-one to ensure stability during experimental use?

- Store the compound in a tightly closed container under dry, well-ventilated conditions to prevent degradation. Reseal opened containers meticulously to avoid leakage or moisture absorption, as these factors can alter reactivity and purity .

Q. Which analytical techniques are prioritized for characterizing the purity and structure of this compound?

- Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with spectral databases of structurally related pyrrolidinones (e.g., (3R)-3-aminopyrrolidin-2-one) can resolve ambiguities .

Q. How should researchers mitigate health risks when handling this compound given limited toxicological data?

- Assume precautionary measures due to insufficient toxicity studies:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to minimize inhalation exposure.

- Implement spill containment protocols and emergency washing stations for skin/eye contact .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Perform density functional theory (DFT) calculations to model reaction intermediates and transition states. Molecular docking studies can predict interactions with biological targets (e.g., enzymes or receptors). Software like Gaussian or Schrödinger Suite is recommended for simulating tautomerization or ring-opening reactions under varying conditions .

Q. How can contradictions in NMR spectral data for this compound be systematically resolved?

- Conduct variable-temperature NMR to assess dynamic processes (e.g., conformational changes). Compare experimental data with computed NMR shifts using tools like ACD/Labs or ChemDraw. Validate results via heteronuclear correlation spectroscopy (HSQC, HMBC) to assign overlapping signals .

Q. What strategies elucidate biological targets when initial screening assays yield ambiguous results?

- Combine phenotypic screening with target deconvolution techniques:

- Use affinity chromatography or photoaffinity labeling to isolate protein interactants.

- Apply structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., piperidine or pyrrolidinone moieties).

- Validate hypotheses via knockout/knockdown assays in cellular models .

Methodological Notes

- Synthetic Optimization : Vary reaction parameters (solvent polarity, temperature, catalysts) to improve yield. For example, test polar aprotic solvents (DMF, DMSO) for cyclization steps .

- Ecological Impact Mitigation : Despite lacking ecotoxicity data (e.g., biodegradability, bioaccumulation), follow green chemistry principles (e.g., solvent recycling, waste minimization) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.